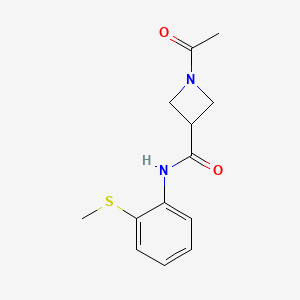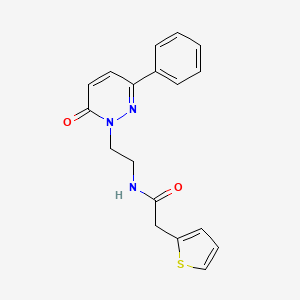![molecular formula C15H17N3O3 B2484264 (6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(3,5-dimethoxyphenyl)methanone CAS No. 2034592-18-0](/img/structure/B2484264.png)
(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(3,5-dimethoxyphenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related pyrazole derivatives often involves condensation reactions, cyclization, and functional group transformations. For instance, the synthesis of (3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)(phenyl)methanone (DPPPM) utilized polyethylene glycol-400 (PEG-400) and acetic acid, highlighting a greener, solvent-free approach beneficial for similar compounds (Dhonnar et al., 2021). This method emphasizes the importance of choosing eco-friendly solvents and conditions in the synthesis of complex molecules.
Molecular Structure Analysis
The molecular structure is crucial for understanding the compound's reactivity and interaction with biological targets. Computational methods like Density Functional Theory (DFT) can predict structural parameters, including bond lengths and angles, providing insights into the molecule's geometry. For example, DPPPM's structural analysis revealed a non-planar structure with C1 point group symmetry, which could be similar for our target molecule, indicating potential steric influences on its reactivity (Dhonnar et al., 2021).
Chemical Reactions and Properties
Pyrazole derivatives engage in various chemical reactions, influenced by their functional groups. The presence of methanone in the compound suggests reactivity typical of ketones, including nucleophilic additions. The electronic and spectroscopic properties, explored through Time-Dependent DFT (TD-DFT), provide insights into the compound's behavior under different conditions, which is essential for designing reactions and predicting products (Dhonnar et al., 2021).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystallinity, are influenced by the molecular structure. X-ray diffraction studies can confirm the crystal structure, offering detailed information on molecular packing, which is vital for understanding the compound's stability and solubility. Techniques like IR, NMR, and MS spectroscopy are instrumental in characterizing these compounds, providing a comprehensive understanding of their physical properties.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with various reagents, are central to the compound's applications. NMR and IR spectroscopy can elucidate the compound's functional groups, aiding in understanding its chemical behavior. Computational chemistry techniques, such as frontier molecular orbital analysis, can predict reactivity and stability, guiding the synthesis of derivatives with desired properties (Dhonnar et al., 2021).
Aplicaciones Científicas De Investigación
Antimicrobial and Anticancer Activity
A series of novel pyrazole derivatives, including structures related to (6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(3,5-dimethoxyphenyl)methanone, have been synthesized and evaluated for their potential antimicrobial and anticancer activities. One study highlighted the synthesis of 4-amino-3-(4-chlorophenyl)-1H-pyrazol-5-yl-methanone derivatives, which demonstrated significant anticancer activity exceeding that of the reference drug doxorubicin in some instances. Additionally, these compounds exhibited notable antimicrobial effects, suggesting their potential as dual-function therapeutic agents against both infectious diseases and cancer (H. Hafez et al., 2016).
Antioxidant Properties
Another research effort focused on the synthesis of tri-substituted pyrazoles with antioxidant and antibacterial activities. Compounds such as (5-Hydroxy-3,5-dimethyl-4,5-dihydro-pyrazol-1-yl)-pyridin-4-yl-methanone showcased moderate antioxidant activities. These findings were further supported by Density Functional Theory (DFT) and molecular docking analyses, revealing the compounds' potential interactions with enzymes and their antioxidant capabilities (Golea Lynda, 2021).
Synthetic and Structural Analysis
Research into the efficient synthesis and structural analysis of pyrazole derivatives continues to be a significant area of interest. For example, novel and efficient methods for synthesizing 4-indazolyl-1,3,4-trisubstituted pyrazole derivatives have been developed. These studies not only contribute to the chemical synthesis literature but also provide insights into the potential applications of such compounds in medicinal chemistry, including their roles as intermediates in the development of drugs with various biological activities (Baliram S. Hote et al., 2014).
Mecanismo De Acción
Target of Action
Similar compounds have been found to act as negative allosteric modulators (nams) of the metabotropic glutamate receptor subtype 2 (mglur2) .
Mode of Action
It is known that mglur2 receptors participate in the modulation of synaptic transmission and neuronal excitability in the cns by the binding of glutamate .
Biochemical Pathways
Mglur2 receptors are known to engage intracellular signaling partners, leading to cellular events .
Pharmacokinetics
Similar compounds have shown improved plasma exposure in mice .
Result of Action
Similar compounds have shown potential for the treatment of mood disorders and cognitive or memory dysfunction .
Action Environment
It is known that the efficacy of similar compounds can be influenced by factors such as the presence of glutamate and the specific environment of the cns .
Propiedades
IUPAC Name |
6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl-(3,5-dimethoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c1-20-13-7-11(8-14(9-13)21-2)15(19)17-5-6-18-12(10-17)3-4-16-18/h3-4,7-9H,5-6,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCWIPLBEGHKBKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)N2CCN3C(=CC=N3)C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(3,5-dimethoxyphenyl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(2-fluorophenoxy)-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2484182.png)
![2-(ethylthio)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2484185.png)
![N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2484186.png)
![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B2484190.png)


![5-bromo-N-(4-chlorobenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)furan-2-carboxamide](/img/structure/B2484193.png)
![(2E)-4-({4-[(2,6-dimethylphenyl)sulfamoyl]phenyl}amino)-4-oxobut-2-enoic acid](/img/structure/B2484196.png)

![1-{[4-(2H-1,3-benzodioxole-5-amido)phenyl]methyl}-N-(3-chlorophenyl)-1H-imidazole-4-carboxamide](/img/structure/B2484199.png)
![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-7-methoxybenzofuran-2-carboxamide](/img/structure/B2484200.png)
![4-Chloro-2-{[(2-chloro-5-fluorophenyl)amino]methyl}phenol](/img/structure/B2484201.png)
![2-[1-(4-methoxybenzoyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]phenol](/img/structure/B2484202.png)